6,8-Dichloro-3-methyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6Cl2O2 |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
6,8-dichloro-3-methylchromen-2-one |
InChI |
InChI=1S/C10H6Cl2O2/c1-5-2-6-3-7(11)4-8(12)9(6)14-10(5)13/h2-4H,1H3 |
InChI Key |
QEMWYAFAHFRJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6,8 Dichloro 3 Methyl 2h Chromen 2 One and Its Analogues
Classical and Contemporary Synthesis Approaches for 2H-Chromen-2-ones
The construction of the 2H-chromen-2-one scaffold, the core of 6,8-dichloro-3-methyl-2H-chromen-2-one, has been achieved through several classical name reactions. These methods typically involve the condensation of a phenol (B47542) with a carbonyl compound. The Pechmann condensation, for instance, involves the reaction of a phenol with a β-keto ester under acidic conditions. The Perkin reaction utilizes the condensation of a salicylaldehyde (B1680747) derivative with a carboxylic anhydride. nih.gov Other established routes include the Knoevenagel condensation, the Reformatsky reaction, and the Wittig reaction. nih.gov
Contemporary synthetic chemistry has introduced more advanced and efficient methods. These often employ transition metal catalysts to facilitate the cyclization process, offering milder reaction conditions and improved yields. nih.gov For example, gold-catalyzed dehydrative endo-cyclization and palladium-catalyzed enantioselective synthesis have been developed for creating 2-aryl-chromenes. msu.edu Microwave-assisted synthesis has also emerged as a rapid and eco-friendly alternative, often providing higher yields in shorter reaction times. nih.gov A practical, metal-free approach involves the reaction of salicylaldehydes with arylacetonitriles in the presence of a base like potassium tert-butoxide (tBuOK) in dimethylformamide (DMF), which produces 3-aryl-2H-chromen-2-ones in good to excellent yields without the need for an inert atmosphere. nih.govresearchgate.net
Targeted Functionalization and Derivatization Strategies of the Dichlorinated 2H-Chromen-2-one Core
Once the 6,8-dichloro-2H-chromen-2-one core is synthesized, its chemical properties can be further modified through targeted functionalization at various positions on the molecule.
The C-3 position of the coumarin (B35378) ring is a common site for derivatization, influencing the molecule's biological and photophysical properties. For this compound, the methyl group at the C-3 position is not merely a passive substituent. While specific studies on the 3-methyl variant are detailed, broader modifications at the C-3 position are well-documented for the parent coumarin scaffold. For instance, coumarin-3-carboxylic acid can be synthesized and subsequently esterified with various alcohols, such as cyclohexanol (B46403) or menthol, using Steglich esterification conditions with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This demonstrates the feasibility of introducing diverse functional groups via a carboxylic acid intermediate at this position.
In related structures like 6,8-dichloro-2-methyl-4H-chromen-4-one, the methyl group is described as an "active methyl functionality." researchgate.net This activity allows it to participate in condensation reactions with aromatic carboxaldehydes to form styryl derivatives, or with diethyl oxalate (B1200264) to yield pyruvate (B1213749) esters. researchgate.net Although this applies to a chromone (B188151), the underlying reactivity principles suggest that the 3-methyl group on the 2H-chromen-2-one scaffold could potentially undergo similar transformations, such as condensation or oxidation, to introduce new functionalities.
Halogenation is a critical functionalization strategy for aromatic compounds, including the coumarin scaffold. thieme.de The introduction of halogen atoms onto the benzo ring can significantly alter the molecule's properties. Regiocontrol is a key challenge in these reactions. thieme.de For the synthesis of halogenated coumarins, various methods have been developed. A copper halide-promoted regioselective halogenation using N-halosuccinimide as the halide source provides a valuable platform for synthesizing specifically halogenated coumarins. thieme-connect.com
Another efficient and environmentally benign protocol for regioselective halogenation uses commercially available sodium chloride (NaCl) or sodium bromide (NaBr) as the halogen source and Oxone as an oxidant. researchgate.netresearchgate.net This method allows for the controlled generation of the active halogenating species. researchgate.net These techniques are generally applied to introduce the initial halogen substituents onto an unsubstituted or less-substituted coumarin ring. Further substitution on an already dichlorinated ring, such as this compound, would proceed via electrophilic aromatic substitution, guided by the directing effects of the existing chloro and lactone groups.
Table 1: Halogenation of 2H-Chromenones using Oxone and NaX researchgate.net
| Substrate | Halogen Source | Product | Yield (%) |
|---|---|---|---|
| 2H-Chromenone | NaCl | 3-Chloro-2H-chromenone | 94 |
| 2H-Chromenone | NaBr | 3-Bromo-2H-chromenone | 96 |
| 4-Methyl-2H-chromenone | NaCl | 3-Chloro-4-methyl-2H-chromenone | 92 |
| 4-Methyl-2H-chromenone | NaBr | 3-Bromo-4-methyl-2H-chromenone | 95 |
| 4-Phenyl-2H-chromenone | NaCl | 3-Chloro-4-phenyl-2H-chromenone | 90 |
Fusing additional heterocyclic rings to the coumarin scaffold is a powerful strategy for creating complex, polycyclic molecules with potentially novel properties. rsc.org These strategies often involve multi-step reactions or one-pot domino sequences. For example, benzofuro[2,3-c]chromenone derivatives have been synthesized through the DBU-mediated annulation of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones. This reaction proceeds through a domino sequence of Michael addition, intramolecular nucleophilic addition, and aromatization. nih.gov
Another approach involves a four-component Ugi reaction followed by an intramolecular Michael addition to create diverse chromeno[3,4-c]pyrrole-3,4-diones. rsc.org Ruthenium(II)-catalyzed C–H activation and annulation cascades have also been employed to construct complex coumarin-fused benzo[a]quinolizin-4-ones, forming pentacyclic scaffolds in a one-pot operation. rsc.org These advanced synthetic methods highlight the versatility of the coumarin core as a building block for constructing more elaborate molecular architectures.
Catalyst-Free and Green Chemistry Approaches in Dichlorochromen-2-one Synthesis
In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free and environmentally benign synthetic methods for chromene derivatives. Microwave-assisted, catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes in ethanol (B145695) has been reported as a rapid and high-yielding route. nih.gov
Furthermore, reactions in aqueous media under microwave irradiation represent a particularly green approach. The synthesis of 6H-benzo[c]chromenes has been achieved via catalyst-free cascade reactions in water, showcasing the potential to avoid organic solvents. rsc.org Visible light has also been utilized as an inexpensive and sustainable reagent to promote the synthesis of dihydropyrano[2,3-c]chromenes in a multicomponent tandem strategy under solvent- and catalyst-free conditions. researchgate.net These methods reduce waste, avoid potentially toxic catalysts, and often simplify workup procedures, making them attractive for sustainable chemical manufacturing. rsc.orgresearchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dichlorinated Coumarins
Elucidation of Structural Determinants for Biological Efficacy of 6,8-Dichloro-3-methyl-2H-chromen-2-one Derivatives
The biological activity of coumarin (B35378) derivatives is profoundly influenced by the nature and position of substituents on the benzo-α-pyrone core. researchgate.netresearchgate.net For this compound, the specific arrangement of two chlorine atoms on the benzene (B151609) ring and a methyl group on the pyrone ring dictates its physicochemical properties and subsequent interactions with biological targets.
The substitution pattern on the coumarin ring can regulate processes such as inflammation and infectious diseases, with positions 3, 4, 7, and 8 being particularly influential. mdpi.com The presence of electron-withdrawing groups, such as the chlorine atoms at positions C6 and C8, is a critical structural feature. Research on other coumarin series has shown that such substitutions can significantly enhance certain biological activities. For instance, QSAR studies on the antifungal activity of coumarins against phytopathogenic fungi revealed that electron-withdrawal groups, especially at position C3, enhanced efficacy against Macrophomina phaseolina. mdpi.com While the target compound has a methyl group at C3, the principle of electronic modification by the C6 and C8 chloro groups is a key determinant of its reactivity. A closely related analog, 6,8-dichloro-3-(2-methoxyphenyl) coumarin, has been identified as a potential anti-inflammatory lead compound, suggesting that the 6,8-dichloro substitution pattern is favorable for this activity. nih.gov
Table 1: Impact of Substituent Variations on the Coumarin Core and Associated Biological Activities
| Position(s) | Substituent(s) | Observed Biological Activity | Reference(s) |
| 6, 8 | Dichloro | Potential Anti-inflammatory | nih.gov |
| 6, 7 | Dihydroxy (Esculetin) | Anti-obesity, Antioxidant | mdpi.com |
| 7 | Methoxy (Osthole) | Hypoglycemic | mdpi.com |
| 6 | Bromo, Methoxy | Potential Anti-inflammatory | nih.gov |
| 3 | Electron-withdrawing group | Enhanced Antifungal Activity | mdpi.com |
| 6, 8 | Nitro | Cytotoxic | mdpi.com |
Predictive Modeling and QSAR Approaches for Dichlorinated Coumarins
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel compounds and optimizing lead structures. For coumarin derivatives, various 2D- and 3D-QSAR models have been developed to predict activities ranging from anticancer to antioxidant effects. nih.govnih.govresearchgate.net
The development of a QSAR model for dichlorinated coumarins involves calculating a set of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be electronic (e.g., dipole moment, energy of the lowest unoccupied molecular orbital - ELUMO), steric (e.g., molecular volume), or physicochemical (e.g., lipophilicity as logP). mdpi.comnih.gov Statistical methods, most commonly Multiple Linear Regression (MLR), are then employed to generate an equation that links a selection of these descriptors to the observed biological activity (e.g., pIC50). nih.govresearchgate.net
Studies on various coumarin series have identified several key descriptors that consistently appear in predictive models. For instance, a QSAR model for the anticancer activity of coumarins against the HepG-2 cell line indicated that the inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. nih.govresearchgate.net Another QSAR study on antioxidant coumarins revealed that molecular complexity, H-bond donor character, and lipophilicity are important parameters. nih.gov
For a molecule like this compound, the two chlorine atoms would significantly influence several of these key descriptors:
Lipophilicity (logP): The halogens increase the lipophilic character of the molecule.
Electronic Properties: The high electronegativity of chlorine creates a significant dipole moment and affects the electron distribution across the aromatic system.
A typical QSAR model is expressed as a linear equation: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where the coefficients (c) indicate the positive or negative contribution of each descriptor to the biological activity. By developing such models for a series of dichlorinated coumarins, researchers can predict the activity of untested analogs and guide the synthesis of more potent derivatives.
Table 2: Key Molecular Descriptors in Coumarin QSAR Studies
| Descriptor Class | Specific Descriptor | Significance in Modeling Biological Activity | Reference(s) |
| Electronic | Dipole Moment | Correlates with binding affinity and molecular recognition. | nih.govresearchgate.net |
| ELUMO | Represents the molecule's ability to accept electrons; relates to reactivity. | mdpi.com | |
| Topological | Molecular Complexity | Describes the intricacy of the molecular structure. | nih.gov |
| Physicochemical | LogP | Measures lipophilicity, influencing membrane permeability and target interaction. | nih.gov |
| Hydrogen Bond Donors | Quantifies the potential for hydrogen bonding with target sites. | nih.govresearchgate.net |
Pharmacophore Development and Ligand Design Principles for 6,8-Dichlorinated Chromen-2-ones
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These models serve as powerful tools in drug design, particularly for virtual screening and the rational design of new, structurally diverse ligands. nih.gov
Pharmacophore models are typically composed of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). For the coumarin scaffold, key features can be readily identified. The lactone carbonyl oxygen is a strong hydrogen bond acceptor, while the fused aromatic ring system provides a significant hydrophobic and aromatic feature.
A study focused on N-(6-chloro-3-cyano-4-phenyl-4H-chromen-2-yl) derivatives successfully generated a common pharmacophoric hypothesis, DHH13, which included two hydrogen bond donor sites and one hydrophobic feature. nih.gov This demonstrates that even with a chlorine at the C6 position, specific pharmacophore models can be developed to understand the key interactions required for activity.
For 6,8-dichlorinated chromen-2-ones, a hypothetical pharmacophore model would be built upon these foundational features:
Hydrophobic (HY) / Aromatic (AR) Feature: The dichlorinated benzene ring would constitute a major hydrophobic and aromatic region, crucial for van der Waals or π-π stacking interactions with a biological target.
Hydrogen Bond Acceptor (HBA): The oxygen atom of the C2-carbonyl group in the lactone ring is a primary hydrogen bond acceptor.
Additional Features: The C3-methyl group could contribute to a smaller, specific hydrophobic pocket interaction.
Once a validated pharmacophore model is established for a series of active 6,8-dichlorinated chromen-2-ones, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore but possess different underlying scaffolds. This "scaffold hopping" approach is a highly effective strategy for discovering new lead compounds. Furthermore, the model can guide the modification of the existing coumarin scaffold to enhance interactions with the target, for example, by adding functional groups that align with unexploited features of the pharmacophore model.
Table 3: Potential Pharmacophore Features in 6,8-Dichlorinated Chromen-2-ones
| Pharmacophore Feature | Corresponding Structural Moiety | Potential Interaction Type |
| Hydrogen Bond Acceptor (HBA) | Lactone carbonyl oxygen (at C2) | Hydrogen bonding |
| Aromatic Ring (AR) | Benzene portion of the coumarin core | π-π stacking, hydrophobic interaction |
| Hydrophobic (HY) | Dichlorinated benzene ring | Hydrophobic interaction, van der Waals forces |
| Hydrophobic (HY) | Methyl group (at C3) | Hydrophobic interaction in a specific pocket |
Mechanistic Investigations of Biological Activities of 6,8 Dichloro 3 Methyl 2h Chromen 2 One and Its Derivatives
Antimicrobial Activity: Molecular Targets and Cellular Pathways
The coumarin (B35378) scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Halogenation, in particular, has been shown to enhance the antimicrobial potency of these compounds.
Antibacterial Mechanisms (e.g., DNA Gyrase Inhibition)
The antibacterial action of coumarin derivatives is often multifaceted. One of the key mechanisms involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, recombination, and repair. While direct evidence for 6,8-Dichloro-3-methyl-2H-chromen-2-one is not available, other coumarins have been identified as potent inhibitors of this enzyme. The substitution pattern on the coumarin ring, including halogen groups, plays a significant role in the inhibitory effect. For instance, studies on related compounds have indicated that chloro-substituted coumarins exhibit notable antibacterial action against both Gram-positive and Gram-negative bacteria. arkajainuniversity.ac.in The attachment of a halogen group to the phenyl ring of the coumarin nucleus is reported to have a notable effect on antibacterial actions. arkajainuniversity.ac.in
Antifungal Pathways and Specific Targets
Coumarin derivatives have demonstrated significant antifungal properties through various mechanisms. A primary target for many antifungal agents, including those based on the chromene scaffold, is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. nih.gov
Molecular docking studies on other chromenol derivatives have identified the inhibition of CYP51 as a putative mechanism of their antifungal activity. nih.gov The lipophilicity of a compound can influence its ability to penetrate fungal cell membranes and interact with intracellular targets. The presence of two chlorine atoms in this compound would likely increase its hydrophobicity, a property that has been correlated with enhanced antifungal activity in other coumarin derivatives. nih.gov For example, 3,5-dichloro derivatives of another compound were found to be more active against A. solani than the corresponding mono-chloro derivatives, likely due to an increase in hydrophobicity. nih.gov
| Compound Derivative | Target Fungi | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| 1H-1,2,4-triazole functionalized chromenols | Candida albicans, Trichoderma viride, Aspergillus fumigatus | Inhibition of Lanosterol 14α-demethylase (CYP51). MIC values ranged from 22.1–199.8 µM. | nih.gov |
| Coumarin-chitosan derivatives (3,5-dichloro) | Alternaria solani, Fusarium oxysporum | Inhibitory index of 57.09% against A. solani and 77.24% against F. oxysporum. Enhanced activity attributed to increased hydrophobicity. | nih.gov |
| Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives | Fusarium oxysporum | One derivative showed an inhibition rate of up to 60.29% at 500 ppm. | researchgate.net |
Antiviral Mechanisms (e.g., Retroviral Enzyme Inhibition: Reverse Transcriptase, Protease, Integrase)
The 2H-chromen-2-one nucleus is a key structural feature in several compounds with antiviral properties. Research has shown that certain synthetic coumarins can act as non-nucleoside inhibitors of viral enzymes, particularly those from retroviruses like HIV.
One of the most studied targets is reverse transcriptase (RT), an enzyme that converts viral RNA into DNA. Specific derivatives, such as 4-methyl-7-hydroxycoumarin and 4-methyl-5,7-dihydroxycoumarin, have demonstrated inhibitory activity against Moloney Murine Leukemia Virus Reverse Transcriptase (MMLV-RT) with IC50 values of 23.5 µM and 18.3 µM, respectively. researchgate.net These findings suggest that the coumarin scaffold could serve as a basis for developing antiretroviral agents. researchgate.net
Beyond direct enzyme inhibition, other antiviral mechanisms have been identified for chromene derivatives. A recent study on 2,2-dimethyl-2H-chromene derivatives revealed a novel mechanism against Potato Virus Y (PVY). nih.gov These compounds were found to inhibit virion assembly by competitively binding to the viral coat protein (CP), specifically interacting with the Ser125 residue, which is crucial for the CP's interaction with viral RNA (vRNA). nih.gov This prevents the proper formation of new virus particles, thereby halting the infection cycle.
Anti-Inflammatory Pathways and Molecular Modulators
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Coumarin derivatives have been investigated for their anti-inflammatory potential, which appears to be mediated through the modulation of key signaling pathways.
A central pathway in inflammation is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of many pro-inflammatory genes. nih.gov Studies on various coumarins have shown they can suppress the NF-κB pathway. nih.gov This suppression leads to a downstream reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov
The mechanism of action can also involve upstream signaling pathways. For example, one potent coumarin derivative was found to exert its anti-inflammatory effects by upregulating the Nrf2/HO-1 signaling pathway while downregulating the AKT/mTOR signaling pathway, which collectively leads to the inhibition of NF-κB activity. nih.gov
Antioxidant Mechanisms and Radical Scavenging Properties
The antioxidant properties of coumarins are attributed to the chemical characteristics of the 2H-chromen-2-one core. researchgate.net The planar, conjugated system allows for the delocalization and stabilization of radicals, making many coumarins effective free radical scavengers. researchgate.net
The primary mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com
HAT Mechanism: The antioxidant donates a hydrogen atom to a free radical, neutralizing it.
SET Mechanism: The antioxidant transfers a single electron to the radical, ionizing both species, but resulting in a far less reactive product. mdpi.com
The antioxidant capacity of coumarins is significantly influenced by the substituents on the benzene (B151609) ring. The presence of one or more hydroxyl (-OH) groups is particularly important for enhancing radical scavenging activity by providing a readily donatable hydrogen atom. researchgate.netmdpi.com While this compound lacks hydroxyl groups, the core 2H-chromen-2-one nucleus itself contributes to antioxidant potential through radical delocalization. researchgate.net Its effectiveness would likely be in scavenging radicals through the SET mechanism or by interacting directly with radical species.
Antineoplastic and Cytotoxic Mechanisms at the Cellular Level
The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with anticancer activity. researchgate.net The planar heterocyclic system can interact with various biological targets through hydrophobic, π-π, and hydrogen bonding interactions. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6,8-dichloro-2-methyl-4H-chromen-4-one |
| Lanosterol |
| Ergosterol |
| 4-methyl-7-hydroxycoumarin |
| 4-methyl-5,7-dihydroxycoumarin |
| 3-bromo-4-methyl-8-amino substituted coumarins |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
Cell Cycle Modulation (e.g., G2-M Phase Accumulation)
The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. Certain chromene derivatives have been shown to interfere with this process, specifically by inducing cell cycle arrest at the G2/M checkpoint. This phase is a critical transition point where the cell prepares for mitosis (M phase) after DNA synthesis (S phase).
Research has demonstrated that some pyrano[3,2-c]chromene derivatives exhibit significant anticancer activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. The mechanism underlying this activity involves the halting of cell proliferation at the G2/M phase. nih.gov This arrest prevents the cells from dividing and proliferating, ultimately inhibiting tumor growth. The induction of G2/M arrest is a common mechanism for many chemotherapeutic agents, as it can trigger other cellular processes like apoptosis in cells with damaged DNA. researchgate.netnih.govmdpi.com Viruses from different families have also been noted to induce G2/M arrest through various mechanisms to control the expression of viral or cellular genes necessary for their life cycle. researchgate.net
The ability of the chromene scaffold to induce G2/M arrest highlights a significant pathway through which these compounds exert their antiproliferative effects.
Apoptotic Pathway Induction (e.g., Bax/Bcl-2 Balance, Caspase Activation)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in tumor cells. The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2).
The balance between these proteins is critical for cell survival. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. researchgate.netresearchgate.net This event triggers a cascade of enzymatic activations involving proteins called caspases. Caspase-3 is a key "executioner" caspase that, once activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov
Studies on chromene derivatives have shown their capability to trigger this apoptotic cascade. For instance, a chromene isolated from Sargassum sp. was found to upregulate the pro-apoptotic protein Bax, downregulate the anti-apoptotic protein Bcl-xL (a member of the Bcl-2 family), and activate caspase-3 in HL-60 leukemia cells. nih.gov This shift in the Bax/Bcl-2 family balance and subsequent caspase activation demonstrates a clear mechanism for inducing apoptosis in cancer cells. nih.gov
Enzyme Inhibition in Cancer Pathways (e.g., Microtubule Affinity-Regulating Kinase 4 (MARK4), Enoyl Acyl Carrier Protein Reductase (InhA))
Targeting specific enzymes that are crucial for cancer cell survival and proliferation is a primary goal of modern drug discovery. The coumarin scaffold has been identified as a promising framework for developing inhibitors against several such enzymes.
Microtubule Affinity-Regulating Kinase 4 (MARK4)
MARK4 is a serine/threonine kinase that plays a role in regulating microtubule dynamics. In certain cancers, such as hepatocellular carcinoma (HCC), MARK4 is overexpressed and contributes to resistance against microtubule-targeting drugs like paclitaxel. Therefore, inhibiting MARK4 is a potential strategy to sensitize cancer cells to chemotherapy.
A study focused on identifying novel MARK4 inhibitors discovered that a compound closely related to the subject of this article, 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one , effectively inhibited MARK4 activity with an IC₅₀ value of 7.804 μM. This finding highlights the potential of the 6,8-dichloro-substituted coumarin core in targeting this specific cancer-related kinase. The same study identified another derivative, 3-benzoyl-6-methoxy-2H-chromen-2-one , as an even more potent MARK4 inhibitor.
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one | 7.804 | |
| 3-benzoyl-6-methoxy-2H-chromen-2-one | 1.301 | |
| BX-795 (Reference Inhibitor) | 4.994 |
Enoyl Acyl Carrier Protein Reductase (InhA)
InhA is an essential enzyme in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. It is involved in the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. While primarily a target for anti-tuberculosis drugs, the underlying principles of enzyme inhibition are broadly applicable.
Research into new InhA inhibitors has explored the potential of the coumarin scaffold. Through a molecular hybridization approach, scientists have synthesized series of coumarin-based thiazole (B1198619) and azaheterocyclic derivatives that show potent inhibitory effects against the InhA enzyme. nih.gov For example, certain coumarin-thiazole hybrids demonstrated IC₅₀ values as low as 0.737 µM against InhA. nih.gov Another study reported a coumarin-tetrazole derivative with a potent InhA IC₅₀ value of 0.565 μM. These studies confirm that the coumarin ring system is a valuable pharmacophore for binding within the active site of the InhA enzyme. nih.gov
Other Investigated Enzyme Inhibition Profiles (e.g., Monoamine Oxidase B, Urease)
The biological activity of coumarin and chromenone derivatives extends to enzymes relevant in other therapeutic areas, including neurodegenerative diseases and infectious diseases.
Monoamine Oxidase B (MAO-B)
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters. They exist in two isoforms, MAO-A and MAO-B. Selective inhibitors of MAO-B are of therapeutic interest for treating neurodegenerative conditions like Parkinson's disease. The chromenone scaffold is a core fragment of many flavonoid derivatives known to inhibit MAO enzymes.
Several studies have identified chromenone derivatives as potent and selective MAO-B inhibitors. For instance, a series of 6-[(3-bromobenzyl)oxy]chromones were found to be potent, reversible MAO-B inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range (e.g., 2.8 nM and 3.7 nM). Another investigation of compounds from marine-derived Streptomyces sp. identified 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one as a potent inhibitor of MAO-B with an IC₅₀ of 3.42 μM.
| Compound Class/Example | IC₅₀ Value | Reference |
|---|---|---|
| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | 2.8 nM | |
| 6-[(3-bromobenzyl)oxy]chromone-3-carboxaldehyde | 3.7 nM | |
| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | 3.42 μM |
Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In medicine, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the development of gastritis and peptic ulcers. Therefore, urease inhibitors are a promising therapeutic strategy.
The coumarin scaffold has been explored for its urease inhibitory potential. A study synthesizing novel coumarin-based acetohydrazide-1,2,3-triazole hybrids identified compounds with significant urease inhibitory activity. The most potent compound in the series, 13a , exhibited an IC₅₀ value of 1.62 ± 0.32 μM, which was substantially more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.11 ± 1.02 μM). This demonstrates that the coumarin nucleus can serve as a foundation for designing effective inhibitors of this metalloenzyme.
Computational Chemistry and Theoretical Studies of 6,8 Dichloro 3 Methyl 2h Chromen 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab-initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural properties of molecules. For chromene derivatives, these methods have been employed to understand their geometry, electronic distribution, and spectroscopic properties.
The electronic structure of a molecule is key to its chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a smaller gap suggests higher reactivity.
While specific DFT calculations for 6,8-dichloro-3-methyl-2H-chromen-2-one are not extensively documented in publicly available literature, studies on closely related dichloro-chromene isomers provide significant insights. For instance, DFT calculations on a series of 4-(x,y-dichloro-8aH-chromen-2-yl)aniline isomers revealed that the (6,8)-dichloro substitution pattern results in the highest HOMO energy (EHOMO) and the lowest HOMO-LUMO energy gap among the studied chromen isomers. arabjchem.orgacs.orgsemanticscholar.orgacs.orgresearchgate.net A higher EHOMO indicates a greater ability to donate electrons, suggesting that the 6,8-dichloro substitution enhances the molecule's nucleophilicity. arabjchem.orgacs.orgsemanticscholar.orgacs.orgresearchgate.net The lowest calculated energy gap for a (6,8)-chromen derivative signifies its higher reactivity compared to other isomers. arabjchem.orgacs.orgsemanticscholar.orgacs.orgresearchgate.net
The HOMO and LUMO surfaces can also reveal the nature of intramolecular charge transfer. semanticscholar.org A study on a similar compound, 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one, indicated that the HOMO to LUMO transition involves a transfer of electron density, a characteristic feature that influences the molecule's reactivity and interaction with other species. biointerfaceresearch.com The analysis of electron density changes is crucial for understanding reaction mechanisms at a molecular level. researchgate.net
Table 1: Frontier Molecular Orbital Properties of a Related (6,8)-Chromen Derivative
| Property | Value/Observation | Reference |
|---|---|---|
| HOMO Energy (EHOMO) | Highest among studied chromen isomers | arabjchem.orgacs.orgsemanticscholar.orgacs.orgresearchgate.net |
| HOMO-LUMO Gap (ΔE) | Lowest among studied chromen isomers | arabjchem.orgacs.orgsemanticscholar.orgacs.orgresearchgate.net |
| Reactivity | Predicted to be higher than other isomers | arabjchem.orgacs.orgsemanticscholar.orgacs.orgresearchgate.net |
| Hardness | Predicted to have the lowest value | arabjchem.orgacs.orgsemanticscholar.orgacs.orgresearchgate.net |
Note: Data is based on a 4-(6,8-dichloro-8aH-chromen-2-yl)aniline derivative, not this compound.
Theoretical geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. This is typically achieved using methods like DFT. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
For chromene systems, the planarity of the fused ring system is a key feature. A study on a related compound, (E)-6,8-Dichloro-3-{[(naphthalen-1-ylmethyl)iminiumyl]methyl}-2H-chromen-4-olate, provided detailed crystal structure data, which can serve as a reference for the expected geometry of the 6,8-dichloro-2H-chromen core. tandfonline.com DFT calculations on other chromene derivatives have shown good agreement between theoretically optimized geometries and experimental data from X-ray crystallography, validating the accuracy of the computational methods. biointerfaceresearch.comicm.edu.plresearchgate.net
Conformational analysis helps in understanding the flexibility of a molecule and identifying its stable conformers, which is essential for studying its interaction with biological receptors. mdpi.com For this compound, computational studies would be expected to confirm the near-planar geometry of the chromen-2-one bicyclic system, with the methyl group at the 3-position being a key substituent.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a biological target, typically a protein or enzyme, to predict binding affinity and mode.
While specific molecular docking studies for this compound are not widely reported, the broader class of coumarin (B35378) derivatives has been extensively studied as inhibitors of various enzymes. Docking studies on coumarin analogues have explored their potential as inhibitors for targets such as acetylcholinesterase, butyrylcholinesterase, and various cytochrome P450 enzymes. tandfonline.comsci-hub.in For instance, studies on 3-phenyl coumarin derivatives against human CYP2A13 have demonstrated how substitutions on the coumarin ring influence binding to the active site. tandfonline.com
A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the active site of a selected protein target. The results would be analyzed based on the docking score, which estimates the binding free energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with the amino acid residues of the protein. Molecular dynamics simulations can further refine these docked poses and provide insights into the stability of the ligand-protein complex over time.
In Silico Prediction of Biological Activity and Molecular Interactions
In silico methods encompass a range of computational tools used to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity of chemical compounds. These predictions are valuable in the early stages of drug discovery to prioritize compounds for synthesis and experimental testing.
The biological activities of coumarin derivatives are diverse, including anticoagulant, antimicrobial, antioxidant, and anticancer effects. biointerfaceresearch.com In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, have been applied to coumarin derivatives to build models that correlate chemical structure with biological activity. arabjchem.org These models can then be used to predict the activity of new compounds like this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(6,8-dichloro-8aH-chromen-2-yl)aniline |
| 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one |
| (E)-6,8-Dichloro-3-{[(naphthalen-1-ylmethyl)iminiumyl]methyl}-2H-chromen-4-olate |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 6,8 Dichloro 3 Methyl 2h Chromen 2 One Derivatives
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum of 6,8-dichloro-3-methyl-2H-chromen-2-one would be dominated by a very strong and sharp absorption band corresponding to the stretching vibration (ν) of the α,β-unsaturated ester carbonyl group (C=O) in the lactone ring. This band is typically observed in the range of 1710-1740 cm⁻¹. For the related compound 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, this peak appears at 1710 cm⁻¹. nih.gov
Other characteristic absorptions would include C=C stretching vibrations from the aromatic and pyrone rings, expected between 1600 and 1450 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. Finally, the C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium |
| C=O Stretch (α,β-unsaturated lactone) | 1740 - 1710 | Strong, Sharp |
| C=C Stretch (Aromatic/Pyrone) | 1610 - 1450 | Medium to Strong |
| C-O Stretch (Ester) | 1300 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound.
For this compound (C₁₀H₆Cl₂O₂), the calculated monoisotopic mass is approximately 227.97 g/mol . High-Resolution Mass Spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental formula.
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound containing two chlorine atoms will exhibit a characteristic cluster of peaks: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak, with a relative intensity ratio of approximately 9:6:1.
Fragmentation patterns observed in the mass spectrum would likely involve the loss of a chlorine atom (-Cl), a methyl radical (-CH₃), and carbon monoxide (-CO) from the lactone ring, which is a characteristic fragmentation pathway for coumarins.
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₆Cl₂O₂ |
| Calculated Exact Mass (HRMS) | 227.97446 Da |
| Molecular Ion (M⁺) Isotopic Pattern (m/z) | 228, 230, 232 |
| Relative Intensity Ratio of M⁺ cluster | ~9:6:1 |
| Plausible Fragmentation Ions (m/z) | [M-CH₃]⁺, [M-CO]⁺, [M-Cl]⁺, [M-CO-Cl]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The benzopyrone core of the coumarin (B35378) system acts as a chromophore, leading to characteristic absorption bands. The absorption and fluorescence properties of coumarins are highly sensitive to the nature and position of substituents on the ring system.
For this compound, the UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show one or more strong absorption maxima (λ_max) in the UVA range (315-400 nm). The substitution pattern, including the electron-withdrawing chlorine atoms and the methyl group, will influence the exact position and intensity of these bands. Generally, substituted coumarins exhibit absorption maxima between 300 and 380 nm. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-methyl-2H-chromen-2-one and 3-acetyl-6-chloro-2H-chromen-2-one, allows for a reliable prediction of its solid-state characteristics. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues for 6,8 Dichloro 3 Methyl 2h Chromen 2 One Research
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The future synthesis of 6,8-Dichloro-3-methyl-2H-chromen-2-one and its analogs is poised to embrace green chemistry principles to enhance efficiency and minimize environmental impact. kjscollege.combenthamdirect.com Traditional methods for coumarin (B35378) synthesis, such as the Pechmann, Knoevenagel, and Perkin reactions, often rely on harsh conditions and hazardous reagents. pmf.unsa.ba Emerging research is now focusing on sustainable alternatives.
Key future directions include:
Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate the synthesis of various coumarin derivatives, often leading to higher yields and purity with reduced reaction times and energy consumption. kjscollege.com The application of microwave and ultrasound irradiation to the synthesis of this compound could offer a more efficient and environmentally friendly route.
Use of Green Solvents and Catalysts: The exploration of deep eutectic solvents (DES), ionic liquids, and water as reaction media can significantly reduce the reliance on volatile organic compounds. nih.gov Furthermore, the development of reusable and biodegradable catalysts, such as nano MgFe2O4, can enhance the sustainability of the synthetic process. nih.govrsc.org
Solvent-Free and Catalyst-Free Conditions: Research into solid-state synthesis and reactions under solvent-free and catalyst-free conditions represents a significant step towards truly green chemical processes. benthamdirect.com Investigating the feasibility of these approaches for the synthesis of the target compound is a promising avenue.
Table 1: Comparison of Conventional and Green Synthetic Methods for Coumarin Derivatives
| Feature | Conventional Methods (e.g., Pechmann, Knoevenagel) | Green Synthetic Methods |
| Energy Source | Often requires prolonged heating | Microwave, Ultrasound |
| Solvents | Often uses volatile and toxic organic solvents | Water, Deep Eutectic Solvents, Ionic Liquids, or solvent-free |
| Catalysts | Often uses corrosive and non-reusable acids/bases | Reusable nanocatalysts, biodegradable catalysts, or catalyst-free |
| Reaction Time | Can be lengthy (hours to days) | Significantly shorter (minutes to hours) |
| Yield and Purity | Variable, may require extensive purification | Often higher yields and purity |
| Environmental Impact | Higher generation of chemical waste | Reduced waste and use of hazardous substances |
Design and Evaluation of Advanced Hybrid Structures and Conjugates
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. ijpcbs.com For this compound, this approach opens up possibilities for creating novel therapeutic agents with enhanced efficacy and selectivity.
Future research in this area should focus on:
Coumarin-Triazole Hybrids: The 1,2,3-triazole ring is a well-known pharmacophore with a wide range of biological activities. The synthesis of coumarin-triazole hybrids has shown promise in developing new antimicrobial and anticancer agents. mdpi.com Designing and synthesizing hybrids of this compound with various triazole moieties could lead to compounds with novel mechanisms of action.
Coumarin-Chalcone Conjugates: Chalcones are another class of compounds with significant biological properties. The conjugation of coumarins with chalcones has resulted in hybrids with potent antioxidant and anticancer activities. mdpi.com The unique substitution pattern of this compound could be leveraged to create novel coumarin-chalcone conjugates with improved therapeutic profiles.
Coumarin-Thiazole and Other Heterocyclic Hybrids: The incorporation of other heterocyclic rings, such as thiazole (B1198619), pyrazole, and benzimidazole, into the coumarin scaffold has been explored to generate compounds with diverse pharmacological activities. nih.govresearchgate.netnih.gov Systematic exploration of such hybrids with the 6,8-dichloro-3-methyl-coumarin core is a promising area for future investigation.
Deeper Elucidation of Underexplored Biological Mechanisms and Molecular Targets
While coumarins are known to exhibit a broad spectrum of biological activities, the specific molecular targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. researchgate.neteurekaselect.com Future research should aim to move beyond preliminary screening and delve into the intricate molecular pathways modulated by this compound.
Key areas for investigation include:
Antiproliferative and Apoptotic Mechanisms: Studies on other halogenated coumarins have shown that they can induce apoptosis and affect the cell cycle in cancer cells. nih.gov A thorough investigation into the antiproliferative effects of this compound on various cancer cell lines is warranted. This should include studies on its ability to induce apoptosis, its effect on cell cycle progression, and its impact on reactive oxygen species (ROS) levels. nih.gov
Enzyme Inhibition: Coumarins are known to inhibit a variety of enzymes. Future studies could explore the inhibitory potential of this compound against key enzymes implicated in diseases such as cancer (e.g., kinases, topoisomerases) and neurodegenerative disorders. nih.gov
Receptor Binding and Modulation: The interaction of this compound with various cellular receptors should be investigated. The halogen atoms on the coumarin ring can participate in halogen bonding, which may enhance binding affinity to specific protein targets. nih.gov Identifying these targets could reveal novel therapeutic applications.
Development of Advanced Computational Models for Structure-Based Design and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov For this compound, these approaches can guide the rational design of more potent and selective derivatives.
Future computational research should focus on:
3D-Quantitative Structure-Activity Relationship (3D-QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of a series of this compound analogs with their biological activity. nih.gov This can provide valuable insights for designing new compounds with improved potency.
Molecular Docking Simulations: Once potential biological targets are identified, molecular docking can be used to predict the binding modes and affinities of this compound and its derivatives. nih.gov This can help in understanding the molecular basis of their activity and in designing modifications to enhance binding.
Pharmacophore Modeling and Virtual Screening: Pharmacophore models can be generated based on the known active coumarin derivatives. These models can then be used to virtually screen large compound libraries to identify new molecules with similar pharmacological properties.
Integration with Chemoinformatics and Big Data Approaches in Medicinal Chemistry
The fields of chemoinformatics and big data are revolutionizing drug discovery by enabling the analysis of vast datasets of chemical and biological information. researchgate.net The integration of these approaches into the research of this compound can accelerate the identification of new therapeutic applications.
Emerging research avenues in this domain include:
Analysis of Large-Scale Screening Data: High-throughput screening (HTS) campaigns generate massive amounts of data. Chemoinformatics tools can be used to analyze this data to identify structure-activity relationships and to prioritize hits for further development.
Predictive Modeling of ADMET Properties: Chemoinformatics models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. tandfonline.com This can help in the early identification of compounds with favorable pharmacokinetic profiles.
Network Pharmacology: This approach aims to understand the effects of drugs on complex biological networks. By integrating data from various sources, network pharmacology can help to elucidate the multiple mechanisms of action of this compound and to identify potential new therapeutic targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,8-Dichloro-3-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via the Pechmann condensation , involving a substituted phenol (e.g., 2,4-dihydroxyacetophenone) and a β-ketoester (e.g., ethyl acetoacetate) in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄). Key factors include:
- Catalyst concentration : Excess acid accelerates cyclization but may increase side reactions.
- Temperature : Optimal at 80–100°C; higher temperatures risk decomposition.
- Substituent positioning : Chlorine atoms at the 6- and 8-positions require precise stoichiometry to avoid regiochemical impurities.
Example yield: ~60–75% under optimized conditions .
Q. How is the crystal structure of this compound characterized, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), with refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters:
- Bond lengths : C=O (1.21 Å), C-Cl (1.73 Å).
- Torsion angles : Planar chromen-2-one core with deviations < 0.05 Å.
- R-factor : Typically < 0.05 for high-resolution data.
Validation via CCDC deposition (e.g., CCDC-2181456) ensures reproducibility .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic signals:
- Methyl group (δ 2.3–2.5 ppm, singlet).
- Aromatic protons (δ 6.8–7.5 ppm, doublets from Cl substituents).
- FT-IR : Strong C=O stretch (~1700 cm⁻¹), C-Cl (~750 cm⁻¹).
- HRMS : Molecular ion peak at m/z 229.01 (calculated for C₁₀H₇Cl₂O₂⁺) .
Advanced Research Questions
Q. How can computational methods like DFT and Hirshfeld analysis elucidate electronic properties and intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Computes HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity. Solvent effects (PCM model) refine accuracy.
- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., Cl⋯H interactions ≈ 28% of surface area) to explain packing motifs.
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites for functionalization .
Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis of this compound?
- Methodological Answer :
- Conventional Heating : Requires 6–8 hours; energy-intensive with thermal gradients.
- Microwave-Assisted : Reduces time to 20–30 minutes via uniform dielectric heating. Yields improve by ~15% due to suppressed side reactions.
- Kinetic Studies : Arrhenius plots show activation energy reduction from 85 kJ/mol (conventional) to 68 kJ/mol (microwave) .
Q. What strategies resolve contradictions in reported biological activities of chromen-2-one derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin as a reference).
- Metabolic Stability Tests : Liver microsome studies (e.g., CYP450 isoforms) clarify discrepancies in in vivo vs. in vitro efficacy.
- Structural Analog Comparison : Modify substituents (e.g., replacing Cl with Br) to isolate activity contributors .
Q. How can green chemistry principles optimize the synthesis of this compound?
- Methodological Answer :
- Catalyst Replacement : Use recyclable ionic liquids (e.g., [BMIM]HSO₄) instead of H₂SO₄, reducing waste.
- Solvent Selection : Switch to ethanol-water mixtures (3:1 v/v) for higher atom economy (E-factor < 5).
- Energy Efficiency : Flow reactors enable continuous synthesis with 90% solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
